N-Phenyltetrahydropyridazine-1(2H)-carbothioamide
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Overview
Description
N-phenylhexahydropyridazine-1-carbothioamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is part of the broader class of carbothioamides, which are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylhexahydropyridazine-1-carbothioamide typically involves the reaction of hexahydropyridazine derivatives with phenyl isothiocyanate under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield of the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to promote the formation of the carbothioamide linkage.
Industrial Production Methods
While specific industrial production methods for N-phenylhexahydropyridazine-1-carbothioamide are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenylhexahydropyridazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-phenylhexahydropyridazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . By targeting this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells, thereby exhibiting its anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
N-phenylhydrazine-1-carbothioamide: Similar in structure but lacks the hexahydropyridazine ring.
N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide: Contains a different heterocyclic ring system.
Carbazole hydrazine-carbothioamide: Known for its potent antioxidant and anticancer activities.
Uniqueness
N-phenylhexahydropyridazine-1-carbothioamide is unique due to its specific hexahydropyridazine ring structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
61653-63-2 |
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Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-phenyldiazinane-1-carbothioamide |
InChI |
InChI=1S/C11H15N3S/c15-11(14-9-5-4-8-12-14)13-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,13,15) |
InChI Key |
UWGIFMHQLARBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(NC1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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